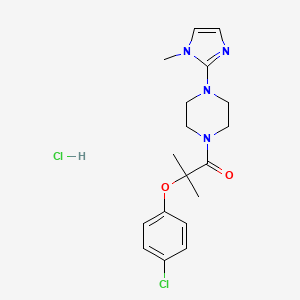
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide is a useful research compound. Its molecular formula is C14H14F2N4O and its molecular weight is 292.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
One of the key scientific applications of compounds structurally related to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide is in the field of cancer research. For instance, a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, demonstrated significant anticancer activity against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer. This highlights the potential of similar compounds in developing anticancer therapeutics (Huang et al., 2020).
Metabotropic Glutamate Receptor Antagonists
Compounds with structural similarities have been explored as metabotropic glutamate receptor (mGluR) antagonists, which could have applications in neuropsychiatric disorders. A study on 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide highlighted its potential as an mGluR1 antagonist, showing promise in animal models for the treatment of such disorders (Satoh et al., 2009).
Radiosynthesis and PET Ligands
Related compounds have been synthesized and evaluated as positron emission tomography (PET) ligands. For example, 4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide was developed as a PET ligand for imaging the metabotropic glutamate receptor subtype 1 (mGluR1), indicating a potential role in neuroscience research and diagnostic imaging (Yamasaki et al., 2011).
Histone Deacetylase Inhibitors
N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a structurally related compound, has been identified as a histone deacetylase (HDAC) inhibitor. This class of compounds is significant in cancer therapy due to their role in regulating gene expression (Zhou et al., 2008).
Crystal Structure Analysis
Studies on related compounds have also focused on their crystal structures, which is crucial for understanding their chemical properties and potential applications. For instance, the analysis of 6-amino-2-dimethylamino-3-methyl-5-nitrosopyrimidin-4(3H)-one monohydrate provided insights into its electronic structure and potential chemical reactivity (Orozco et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2,4-difluorobenzamide Similar compounds have been known to target mutated forms of the epidermal growth factor receptor (egfr), which plays a crucial role in cell proliferation and survival .
Mode of Action
The exact mode of action of This compound Compounds that target egfr typically bind to the receptor, inhibiting its activation and subsequent downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by This compound Egfr inhibitors generally affect pathways related to cell growth and survival, such as the pi3k/akt and mapk pathways .
Result of Action
The molecular and cellular effects of This compound Egfr inhibitors generally result in the inhibition of cell proliferation and induction of apoptosis .
Properties
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N4O/c1-20(2)14-17-6-5-10(19-14)8-18-13(21)11-4-3-9(15)7-12(11)16/h3-7H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYWEGUZDWLZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-indole-2-carboxamide](/img/structure/B2453665.png)

![2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2453667.png)

![N-(2,4-dimethylphenyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2453671.png)
![1-(3-chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2453674.png)

![dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2453679.png)


![2-[(2-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2453682.png)

![N-(2-chlorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2453684.png)

